Methyl 6-chloro-2-naphthoate

Description

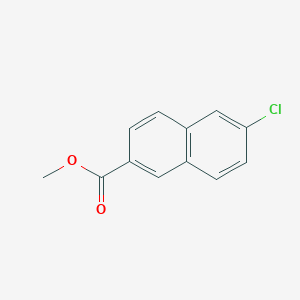

Methyl 6-chloro-2-naphthoate (CAS: 5042-96-6) is a chlorinated naphthalene derivative with the molecular formula C₁₂H₉ClO₂ and a molecular weight of 220.65 g/mol . It is an ester featuring a chlorine substituent at the 6-position of the naphthalene ring and a methyl ester group at the 2-position. This compound is primarily utilized in synthetic organic chemistry and pharmaceutical research. Its storage requires sealing under dry conditions at room temperature, and it carries hazard warnings (H302, H315, H319, H335) for toxicity and irritation .

Properties

Molecular Formula |

C12H9ClO2 |

|---|---|

Molecular Weight |

220.65 g/mol |

IUPAC Name |

methyl 6-chloronaphthalene-2-carboxylate |

InChI |

InChI=1S/C12H9ClO2/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7H,1H3 |

InChI Key |

FYEHTBMLYNKRSY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of methyl 6-chloro-2-naphthoate differ in substituents at the 6-position of the naphthalene ring. These variations significantly impact electronic properties, reactivity, and applications. Below is a comparative analysis:

Table 1: Comparative Properties of Methyl 6-Substituted-2-Naphthoates

*Note: 6-Methoxy-2-naphthoic acid is included for substituent comparison but differs in functional group (carboxylic acid vs. ester).

Key Findings

Electronic Effects: Chloro (-Cl) and Bromo (-Br): Electron-withdrawing groups reduce electron density on the naphthalene ring, directing electrophilic substitution to specific positions. Amino (-NH₂) and Dimethylamino (-N(CH₃)₂): Strong electron-donating groups increase ring reactivity toward electrophiles. The amino derivative’s higher melting point (165°C) suggests intermolecular hydrogen bonding, whereas the dimethylamino variant’s steric bulk may reduce crystallinity .

Applications: Chloro and bromo esters are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura) due to halogen reactivity.

Safety: Halogenated analogs (Cl, Br) pose toxicity risks (oral, dermal, respiratory irritation).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-chloro-2-naphthoate, and how can purity be ensured during purification?

- Methodological Answer : The compound can be synthesized via esterification of 6-chloro-2-naphthoic acid using methanol under acidic catalysis. Alternative routes may involve halogen exchange reactions, such as the aromatic Finkelstein reaction, as demonstrated in structurally similar brominated analogs (e.g., Methyl 6-bromo-2-naphthoate) . Purification typically involves recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate). Purity validation requires HPLC or GC-MS, referencing pharmaceutical-grade standards (e.g., 2-ethoxynaphthoic acid analogs) for calibration .

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer : Employ a combination of -/-NMR to confirm ester and chloro-substituent positions. Compare chemical shifts with databases for naphthoate derivatives. IR spectroscopy identifies carbonyl (C=O, ~1700 cm) and C-Cl (~550 cm) stretches. For crystallographic confirmation, use X-ray diffraction with refinement tools like SHELXL to resolve molecular packing and bond angles .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

- Methodological Answer : Hybrid density-functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) is recommended for accurate thermochemical and electronic property predictions. Basis sets like 6-31G(d) balance accuracy and computational cost. For correlation-energy corrections, the Lee-Yang-Parr (LYP) functional improves agreement with experimental data, particularly for reaction energetics .

Q. How can reaction mechanisms involving this compound be investigated mechanistically?

- Methodological Answer : Use kinetic isotope effects (KIEs) and intermediate trapping (e.g., radical scavengers) to identify pathways. Computational studies (DFT/transition state theory) can model activation barriers for nucleophilic substitution at the chloro-substituent. Compare with analogous bromo-derivatives to assess leaving-group effects .

Q. What experimental designs mitigate bias in toxicological studies of this compound?

- Methodological Answer : Follow risk-of-bias (RoB) frameworks for animal studies: randomize dose administration, conceal group allocation, and blind outcome assessments. For chronic toxicity, use OECD guidelines (e.g., Test No. 453) with multiple exposure durations. Include positive controls (e.g., naphthalene derivatives with known toxicity) and validate findings via LC-MS/MS biofluid analysis .

Q. How can analytical methods for quantifying this compound in complex matrices be validated?

- Methodological Answer : Validate HPLC/UV or LC-MS methods per ICH Q2(R1) guidelines: assess linearity (R > 0.99), LOD/LOQ (signal-to-noise > 3/10), and recovery rates (spiked samples). Use internal standards (e.g., deuterated analogs) to correct matrix effects. Cross-validate with X-ray crystallography for structural confirmation .

Stability and Reactivity Considerations

Q. What experimental approaches determine the stability of this compound under varying conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH, ICH Q1A) with periodic sampling. Monitor degradation via TLC/HPLC and identify byproducts using high-resolution MS. For hydrolytic stability, test in buffered solutions (pH 1–13); ester hydrolysis is expected under alkaline conditions. Thermoanalytical methods (DSC/TGA) assess thermal decomposition thresholds .

Contradictions and Gaps in Evidence

- Safety Data : While some safety sheets report "no known hazards" , others emphasize precautionary measures (e.g., gloves, ventilation) due to limited toxicity data . Researchers should conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to bridge data gaps.

- Reactivity : No direct data exists on photostability or radical reactions. Use controlled UV exposure experiments and EPR spectroscopy to probe radical formation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.